Δ2-Cefdinir

Pharmaceutical impurity profiling Structural elucidation Cephalosporin isomerism

Δ2-Cefdinir, also known as Cefdinir Impurity F or the ceph-2-em isomer of cefdinir, is a structural isomer of the third-generation oral cephalosporin antibiotic cefdinir. It is primarily utilized as an analytical reference standard for the identification, quantification, and control of related substances in cefdinir active pharmaceutical ingredients (APIs) and finished dosage forms.

Molecular Formula C₁₄H₁₃N₅O₅S₂
Molecular Weight 395.41
CAS No. 934986-49-9
Cat. No. B1145412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ2-Cefdinir
CAS934986-49-9
Synonyms(6R,​7R)​-7-​[[(2Z)​-​2-​(2-​Amino-​4-​thiazolyl)​-​2-​(hydroxyimino)​acetyl]​amino]​-​3-​ethenyl-​8-​oxo-​5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid
Molecular FormulaC₁₄H₁₃N₅O₅S₂
Molecular Weight395.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Δ2-Cefdinir (CAS 934986-49-9): A Critical Analytical Reference Standard for Cefdinir Impurity Profiling and Method Validation


Δ2-Cefdinir, also known as Cefdinir Impurity F or the ceph-2-em isomer of cefdinir, is a structural isomer of the third-generation oral cephalosporin antibiotic cefdinir. It is primarily utilized as an analytical reference standard for the identification, quantification, and control of related substances in cefdinir active pharmaceutical ingredients (APIs) and finished dosage forms [1]. The compound arises as a process-related impurity during cefdinir synthesis and as a degradation product under specific conditions, making it a critical marker for assessing drug substance purity and stability [2].

Why Δ2-Cefdinir is Non-Interchangeable with Other Cefdinir Impurities in Analytical Workflows


Cefdinir-related substances exhibit distinct chromatographic behaviors, structural configurations, and stability profiles that preclude simple substitution in analytical methods. Regulatory pharmacopoeias mandate specific identification and quantification of individual impurities, each with unique relative retention times (RRTs) and response factors [1]. For instance, the Δ2 (ceph-2-em) isomer co-elutes with or is poorly resolved from other impurities under certain conditions, and its formation mechanism differs from that of lactone or sulfoxide derivatives [2]. Using an incorrect impurity standard, such as the E-isomer or a lactam ring-opened product, would lead to inaccurate quantification, failed system suitability criteria, and potential regulatory non-compliance.

Quantitative Differentiation of Δ2-Cefdinir: Evidence-Based Selection Criteria for Analytical Reference Standards


Structural Confirmation of the Ceph-2-em Isomer via NMR and Mass Spectrometry

Δ2-Cefdinir is unequivocally identified as the ceph-2-em isomer of cefdinir (Impurity II), distinct from the parent cefdinir (Δ3 isomer) and other impurities such as the S-oxide (Impurity I) and 3-methyl analog (Impurity III) [1]. Structural characterization utilized 1H-NMR and MS, confirming the double bond migration from C-3 to C-2 [1]. This structural differentiation is critical as the Δ2 isomer exhibits reduced antibacterial activity compared to the parent drug [2].

Pharmaceutical impurity profiling Structural elucidation Cephalosporin isomerism

Chromatographic Retention Time and Relative Retention Time (RRT) Benchmarking

In a validated LC method, Δ2-Cefdinir (Impurity II) elutes at a retention time of approximately 9.9 min, while cefdinir elutes at 14.5 min under the same conditions [1]. This yields a relative retention time (RRT) of ~0.68 relative to cefdinir. In comparison, the S-oxide impurity (I) elutes at 6.6 min (RRT ~0.46) and the 3-methyl analog (III) at 11.4 min (RRT ~0.79) [1]. These distinct RRT values are essential for peak identification and for meeting system suitability requirements in pharmacopoeial monographs [2].

HPLC method validation Impurity profiling Retention time prediction

Purity Certification and Quantification for Reference Standard Suitability

Commercially available Δ2-Cefdinir reference standards are certified with a purity of 98.73% as determined by HPLC [1]. This high purity is essential for its use as a calibrant in quantitative impurity assays. In contrast, the parent drug cefdinir USP reference standard has an assay range of 96.0–102.0% on the anhydrous basis [2]. The certified purity of the Δ2 isomer standard allows for accurate determination of its content in cefdinir samples, where it is typically present at levels of 0.05–0.2% in bulk drug [3].

Reference standard certification Analytical quality control Purity determination

Pharmacopoeial Recognition and Acceptance Criteria for Impurity Control

While the USP monograph for cefdinir capsules lists several specified impurities with individual limits (e.g., Impurity VIII at NMT 0.5%, Impurity V at NMT 0.7%) and their relative response factors [1], Δ2-Cefdinir is recognized as a distinct impurity requiring control. Its typical occurrence in cefdinir bulk drug at 0.05–0.2% [2] informs acceptance criteria setting per ICH Q3A guidelines. The compound's characterization data supports its inclusion in pharmacopoeial impurity tables and method validation studies, ensuring that analytical methods are specific and stability-indicating [3].

Pharmacopoeial compliance Impurity limits Regulatory acceptance

High-Impact Application Scenarios for Δ2-Cefdinir in Pharmaceutical R&D and Quality Control


Method Development and Validation for Cefdinir Impurity Profiling

Utilize Δ2-Cefdinir as a primary reference standard to establish system suitability criteria, determine relative retention times (RRT), and calculate relative response factors (RRF) in HPLC/UV methods. Its well-defined retention time (~9.9 min, RRT ~0.68) serves as a benchmark for peak identification and resolution assessment [1].

Stability-Indicating Assay Development for Cefdinir Formulations

Employ Δ2-Cefdinir as a degradation marker to monitor isomerization of cefdinir under stress conditions (e.g., acidic pH). The compound's formation via double bond migration from C-3 to C-2 is a key degradation pathway [2], making it essential for demonstrating method specificity and for establishing shelf-life specifications.

Quality Control Release Testing of Cefdinir APIs and Drug Products

Implement Δ2-Cefdinir as a reference standard for quantitative determination of the ceph-2-em isomer in cefdinir batches. Given its typical occurrence at 0.05–0.2% in bulk drug [1], accurate quantification ensures compliance with ICH Q3A thresholds and pharmacopoeial impurity limits, safeguarding product quality.

Regulatory Submission Support for ANDA and DMF Filings

Provide comprehensive characterization data for Δ2-Cefdinir, including NMR, MS, and HPLC purity certification, to satisfy regulatory requirements for impurity identification and control. This data package is critical for demonstrating analytical method capability and for justifying proposed acceptance criteria in abbreviated new drug applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Δ2-Cefdinir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.